
Ethyl 2,4-dihydroxy-6-tridecylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dihydroxy-6-tridecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two hydroxyl groups and a long tridecyl chain attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxy-6-tridecylbenzoate typically involves the esterification of 2,4-dihydroxy-6-tridecylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-dihydroxy-6-tridecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-dihydroxy-6-tridecylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long tridecyl chain can interact with lipid membranes, potentially altering their properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a shorter alkyl chain.
Ethyl 2,4-dihydroxybenzoate: Lacks the long tridecyl chain.
Methyl 2,4-dihydroxy-6-tridecylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.
Eigenschaften
CAS-Nummer |
61621-63-4 |
|---|---|
Molekularformel |
C22H36O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
ethyl 2,4-dihydroxy-6-tridecylbenzoate |
InChI |
InChI=1S/C22H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h16-17,23-24H,3-15H2,1-2H3 |
InChI-Schlüssel |
GUMBCHHQLPXONA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



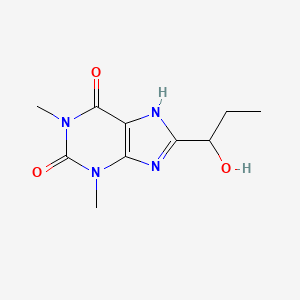
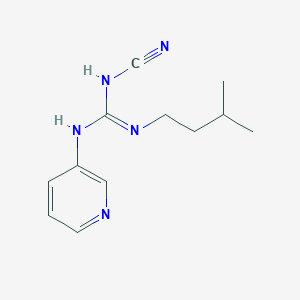
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
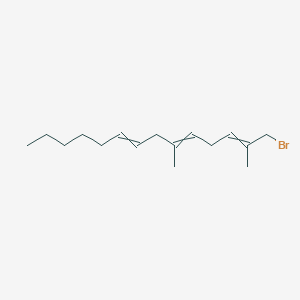
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
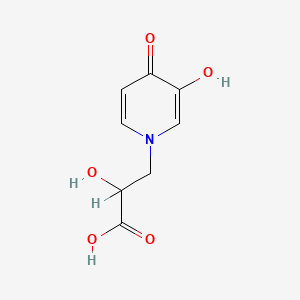
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
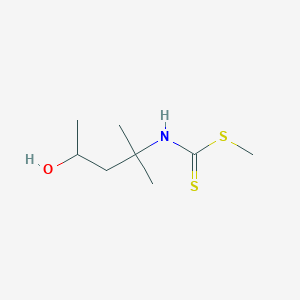
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
